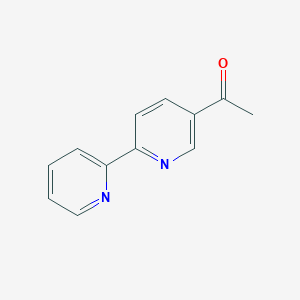

5-Acetyl-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

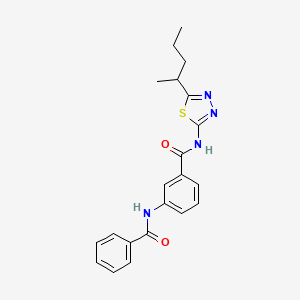

The synthesis of 5-Acetyl-2,2’-bipyridine involves several steps. One method starts from 3,5-diacetyl-2,6-dimethylpyridine as a versatile precursor, which first reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation and then by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis

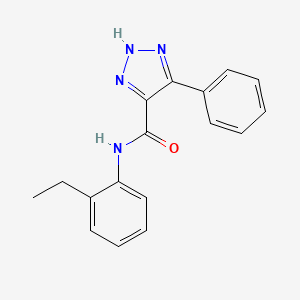

The molecular structure of 5-Acetyl-2,2’-bipyridine is similar to that of 2,2’-bipyridine, but with an acetyl group attached. The exact structure can be confirmed by methods such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 5-Acetyl-2,2’-bipyridine are complex and can lead to a variety of products. For example, it can react with 2-arylidenemalononitrile through Michael addition, followed by cyclization of a nucleophilic attack by methoxy anion to give a series of 5-acetyl-4-aryl-6-methoxy-2,6-dimethyl[2,3-bipyridine]-5-carbonitrile .Scientific Research Applications

- Applications :

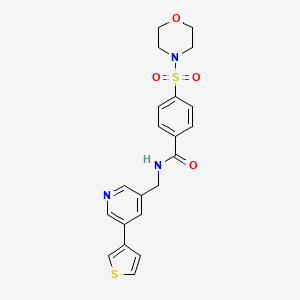

- Catalysis : 5-Acetyl-2,2’-bipyridine acts as a ligand in various catalytic reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling . These reactions enable the construction of C(sp²)–C(sp²) bonds.

- Applications :

- POM-Bipyridine Conjugates : Functionalized 2,2’-bipyridine derivatives have been used for tris-alkoxylation of POM precursors . These conjugates exhibit interesting properties due to the C–C bond linkage between POM and bpy fragments.

- Applications :

- Nonafluorobutanesulfonyl Derivatives : Synthesis of 2,2’-bipyridine derivatives containing nonafluorobutanesulfonyl groups provides less polar products with fixed tautomeric structures . These derivatives find use in various fields.

Transition-Metal Complexes and Coordination Chemistry

Polyoxometalate (POM) Chemistry

Functionalized Derivatives

Safety and Hazards

Future Directions

Bipyridines and their derivatives, including 5-Acetyl-2,2’-bipyridine, have a wide range of applications and continue to be a subject of research. Future directions could include the development of new synthetic methods, exploration of novel applications, and further investigation of their physical and chemical properties .

properties

IUPAC Name |

1-(6-pyridin-2-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKZMZGJWSJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2,2'-bipyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)